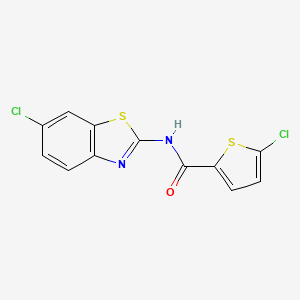
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound belonging to the class of benzothiazole derivatives. This compound features a thiophene ring substituted with a chloro group at the 5-position and a carboxamide group attached to a benzothiazole ring at the 2-position[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ...
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
The compound interacts with its targets by inhibiting the action of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of prostaglandin production by the compound leads to a reduction in inflammation and pain . Some derivatives of the compound have been found to have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory effects . Additionally, the compound may interact with proteins involved in cell signaling, potentially altering cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . By altering this pathway, the compound can impact cell growth and survival. Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating the cellular inflammatory state.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, the compound may activate or inhibit transcription factors, leading to changes in gene expression that further influence cellular functions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects, including gastrointestinal irritation and potential toxicity to liver and kidney tissues . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s impact on metabolic flux and metabolite levels can influence its overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core[_{{{CITATION{{{1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo [d ...](https://link.springer.com/article/10.1007/s00044-012-0329-y). One common approach is the cyclization of 2-aminothiophene derivatives with chloroacetic acid under acidic conditions[{{{CITATION{{{1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Subsequent chlorination and carboxamide formation steps are then carried out to obtain the final product[{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazoles or thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, and antimicrobial agents[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
Industry: In the industrial sector, it can be utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide derivatives: These compounds are structurally similar and have been studied for their anti-inflammatory and analgesic properties[_{{{CITATION{{{_1{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d ....
N-Benzyl-6-chloro-1,3-benzothiazol-2-amine:
Uniqueness: 5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other benzothiazole derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS2/c13-6-1-2-7-9(5-6)19-12(15-7)16-11(17)8-3-4-10(14)18-8/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILIPPMGXCVTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-chlorophenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)
![METHYL 6-METHOXY-4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2894431.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)
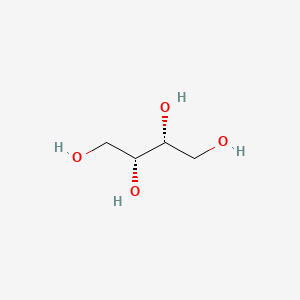
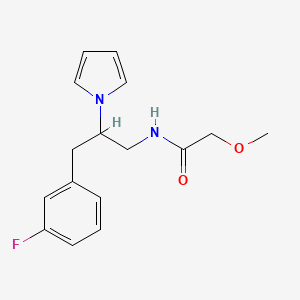

![5-(azepane-1-carbonyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraen-8-one](/img/structure/B2894437.png)
![2-[(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2894438.png)
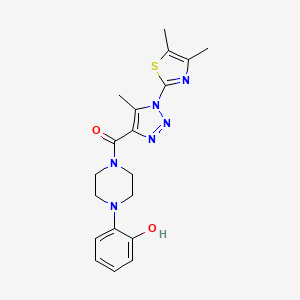
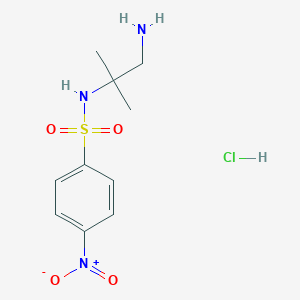
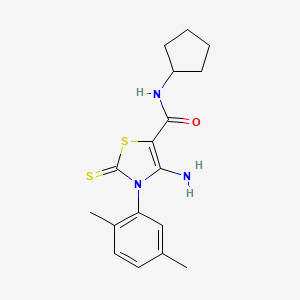
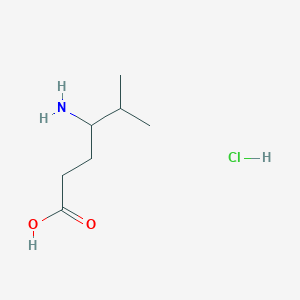
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-NITROFURAN-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2894452.png)
![3-[(Benzyloxy)methyl]-3-methylpentane-1,5-diol](/img/structure/B2894453.png)
